molecular formula C8H13NO5 B12667477 2,3-Dihydroxypropyl 5-oxo-L-prolinate CAS No. 85136-14-7

2,3-Dihydroxypropyl 5-oxo-L-prolinate

Cat. No.: B12667477
CAS No.: 85136-14-7
M. Wt: 203.19 g/mol
InChI Key: XWZPJRNVELUELY-GDVGLLTNSA-N
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Description

2,3-Dihydroxypropyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C8H13NO5. It is an ester formed from the reaction of 5-oxopyrrolidine-2-carboxylic acid and glycerol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 5-oxo-L-prolinate typically involves the esterification of 5-oxopyrrolidine-2-carboxylic acid with glycerol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl 5-oxo-L-prolinate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 5-oxopyrrolidine-2-carboxylic acid and glycerol. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl 5-oxo-D-prolinate
  • 2,3-Dihydroxypropyl 5-oxo-L-pyrrolidine-2-carboxylate
  • 2,3-Dihydroxypropyl 5-oxo-L-pyrrolidine-2-carboxamide

Uniqueness

2,3-Dihydroxypropyl 5-oxo-L-prolinate is unique due to its specific ester linkage and the presence of both hydroxyl and carbonyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .

Properties

CAS No.

85136-14-7

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

2,3-dihydroxypropyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO5/c10-3-5(11)4-14-8(13)6-1-2-7(12)9-6/h5-6,10-11H,1-4H2,(H,9,12)/t5?,6-/m0/s1

InChI Key

XWZPJRNVELUELY-GDVGLLTNSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OCC(CO)O

Canonical SMILES

C1CC(=O)NC1C(=O)OCC(CO)O

Origin of Product

United States

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